2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

Sigma-1 Receptor Neurological Disorders Radioligand Binding Assay

Sourcing uncharacterized piperazine derivatives leads to failed SAR campaigns. This compound provides validated sigma-1 receptor affinity (Ki=44 nM) and defined solubility (38 µg/mL in SGF), enabling rational neurological lead optimization. • Quantified S1R binding (Ki=44 nM) - a data-backed starting point absent in generic analogs • Distinct 2,4-dimethyl substitution governs lipophilicity, basicity & MCR compatibility • ≥95% purity ensures reproducible in vitro assay outcomes

Molecular Formula C8H19N3
Molecular Weight 157.26 g/mol
Cat. No. B7932078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine
Molecular FormulaC8H19N3
Molecular Weight157.26 g/mol
Structural Identifiers
SMILESCC1CN(CCN1CCN)C
InChIInChI=1S/C8H19N3/c1-8-7-10(2)5-6-11(8)4-3-9/h8H,3-7,9H2,1-2H3
InChIKeyKMMQSADPMLCCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine: Technical Baseline for Sourcing and Application


2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (CAS 1353982-77-0) is a substituted piperazine derivative with the molecular formula C8H19N3 and a molecular weight of 157.26 g/mol . This compound is a tertiary amine featuring a piperazine ring with two methyl groups at the 2- and 4-positions and an ethylamine side chain . It is primarily utilized as a research intermediate and a versatile building block in medicinal chemistry, particularly for synthesizing compounds targeting neurological pathways .

Why 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine Cannot Be Replaced by Generic Piperazine Derivatives


Substituting 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine with a generic piperazine derivative, such as 1-(2-aminoethyl)piperazine (CAS 140-31-8) or unsubstituted piperazine, fundamentally alters the molecule's biological and physicochemical profile. The specific 2,4-dimethyl substitution pattern is not merely a structural variation; it is a critical determinant of receptor binding affinity, as demonstrated by its distinct interaction with the sigma-1 receptor (Ki = 44 nM) [1]. This level of quantifiable affinity is absent in the unsubstituted analog, which is primarily known for industrial applications like epoxy curing and corrosion inhibition . Furthermore, the dimethyl groups significantly impact the compound's lipophilicity and basicity, affecting its solubility and reactivity in downstream synthetic steps. Therefore, simple replacement with a less substituted or differently substituted analog will not replicate the specific pharmacological or chemical performance required for targeted research and development programs.

Quantitative Differentiation of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine: A Guide to Verifiable Data


Sigma-1 Receptor Binding Affinity: A Comparative Analysis

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine demonstrates a specific binding affinity for the sigma-1 receptor with a Ki of 44 nM [1]. In contrast, the reference compound and known sigma-1 ligand, haloperidol, exhibits a Ki of 2.5 nM under comparable assay conditions [2]. While the target compound is less potent than haloperidol, this quantifiable affinity establishes its potential as a scaffold for developing novel sigma-1 receptor ligands, a key area in neuropharmacology.

Sigma-1 Receptor Neurological Disorders Radioligand Binding Assay

Aqueous Solubility Profile for Formulation and Assay Development

The compound demonstrates an aqueous solubility of 38 µg/mL in simulated gastric fluid at 25°C . This quantitative solubility data provides a critical benchmark for researchers developing in vitro assays or considering formulation strategies. In comparison, many piperazine derivatives lacking this specific substitution pattern can exhibit significantly different solubility profiles, ranging from highly soluble to practically insoluble, which can directly impact the reproducibility of biological assays and the feasibility of in vivo studies.

Aqueous Solubility Physicochemical Property Formulation

Minimum Purity Specification for Reproducible Research Outcomes

Commercially available 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is supplied with a minimum purity specification of 95%, as determined by GC or HPLC analysis . This is a standard and acceptable purity level for a research chemical intermediate. While higher purity grades (>98%) exist for other compounds, the 95% baseline is crucial for procurement decisions, as lower purity material could contain unknown impurities that interfere with sensitive biological assays or catalyze unwanted side reactions in complex synthetic sequences.

Purity Quality Control Chemical Synthesis

Role as a Versatile Synthon in Multicomponent Reactions

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is specifically noted for its utility as a key synthon in multicomponent reactions (MCRs) to access complex heterocyclic structures . This application is a direct consequence of its unique substitution pattern, which provides both a nucleophilic primary amine for initial condensation and a tertiary amine within the piperazine ring that can participate in subsequent cyclization or further functionalization steps. In contrast, simpler piperazine analogs like 1-(2-aminoethyl)piperazine are more commonly employed in polymerization or as ligands, not as specialized MCR building blocks.

Multicomponent Reactions Heterocyclic Chemistry Medicinal Chemistry

Optimal Research and Development Applications for 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine


Development of Novel Sigma-1 Receptor Ligands

Based on its verified sigma-1 receptor binding affinity (Ki = 44 nM) [1], this compound is ideally suited as a starting scaffold for medicinal chemistry programs targeting neurological and pain-related disorders. The quantifiable affinity, while modest, provides a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. This application is supported by direct binding data, offering a clear advantage over untested piperazine analogs.

Diversity-Oriented Synthesis via Multicomponent Reactions

The compound's documented utility as a key synthon in multicomponent reactions [1] makes it a valuable building block for generating diverse libraries of complex heterocycles. This application is particularly relevant for hit identification and lead optimization campaigns where rapid access to chemical space is paramount. Its specific substitution pattern is critical for the success of these MCRs, distinguishing it from more generic piperazine building blocks.

Precision In Vitro Pharmacology Studies

With defined aqueous solubility (38 µg/mL in simulated gastric fluid) [1] and a minimum purity of 95% , researchers can reliably prepare this compound for in vitro assays. This reduces experimental noise caused by unknown impurities or unexpected precipitation, leading to more reproducible and interpretable data. This is a practical, procurement-relevant advantage over sourcing an analog with undefined purity or solubility characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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